

HPMCAS performance compared to other enteric polymers like HPMCP.

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Compound of Interest

Compound Name: *Hypromellose acetate succinate*

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HPMCAS Outperforms HPMCP as an Enteric Polymer for Drug Delivery

A detailed comparison reveals Hypromellose Methylcellulose Acetate Succinate (HPMCAS) offers superior performance in enteric coating and solubility enhancement for poorly soluble drugs when compared to its predecessor, Hypromellose Methylcellulose Phthalate (HPMCP). Researchers and drug development professionals will find that HPMCAS provides enhanced physical stability in amorphous solid dispersions and more versatile pH-targeted drug release, making it a more robust option for modern pharmaceutical formulations.

This guide provides an objective comparison of the performance of HPMCAS and HPMCP, supported by experimental data, to assist in the selection of the most suitable enteric polymer for specific drug development needs.

At a Glance: HPMCAS vs. HPMCP

Feature	HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate)	HPMCP (Hydroxypropyl Methylcellulose Phthalate)
Primary Function	Enteric polymer, solubility enhancer (especially in amorphous solid dispersions)	Enteric polymer
pH-Dependent Solubility	Customizable release profiles with grades dissolving at pH \geq 5.5, \geq 6.0, and \geq 6.8.[1][2][3]	Grades typically dissolve at pH 5.0-5.5.[4][5]
Stability in Amorphous Solid Dispersions (ASDs)	High physical stability, preventing drug crystallization. [6][7] No phase separation observed at high drug loads after 3 months under accelerated conditions.[6][7]	Less stable at higher drug loads, with phase separation observed after 3 months under accelerated conditions.[6][7]
Solubility Enhancement	Widely recognized for its exceptional ability to create and maintain supersaturated drug concentrations, significantly improving bioavailability.[1][8]	Also used for solubility enhancement but generally considered less effective than HPMCAS in maintaining supersaturation.
Drug Release	Provides faster drug release compared to more water-soluble polymers like HPMC. [6][7] The availability of different grades allows for targeted drug release throughout the small intestine. [1][2][3]	Also offers faster drug release than water-soluble polymers. [6][7] Release is primarily targeted to the upper small intestine.

In-Depth Performance Comparison

pH-Dependent Drug Release and Enteric Protection

The primary function of an enteric polymer is to protect the drug from the acidic environment of the stomach and allow for its release in the specific pH of the small intestine. The key difference between HPMCAS and HPMCP lies in the range of pH at which they dissolve.

HPMCAS is available in several grades that dissolve at different pH levels, offering greater flexibility for targeted drug delivery:

- L Grade: Dissolves at $\text{pH} \geq 5.5$
- M Grade: Dissolves at $\text{pH} \geq 6.0$
- H Grade: Dissolves at $\text{pH} \geq 6.8$ ^{[1][2][3]}

This allows formulators to target drug release to different sections of the small intestine, from the duodenum to the ileum.

HPMCP, on the other hand, is available in grades that typically dissolve in a narrower and lower pH range:

- HP-50: Dissolves at $\text{pH} \geq 5.0$
- HP-55: Dissolves at $\text{pH} \geq 5.5$ ^{[4][5]}

This generally restricts its application to drug release in the upper part of the small intestine.

Superiority in Amorphous Solid Dispersions (ASDs)

For poorly water-soluble drugs, formulating them as amorphous solid dispersions (ASDs) is a common strategy to enhance their bioavailability. The choice of polymer is critical to the stability and performance of an ASD.

HPMCAS has demonstrated exceptional performance as a carrier in ASDs.^{[1][8]} It is highly effective at inhibiting the crystallization of the amorphous drug, thus maintaining a supersaturated state and improving drug absorption.^{[1][8]} A comparative study on the physical stability of ASDs prepared with a thermally sensitive compound using hot-melt extrusion showed that HPMCAS formulations with both 20% and 50% drug loads exhibited no phase separation after 3 months under accelerated stability conditions (40°C/75% RH).^{[6][7]}

HPMCP is also used in ASDs; however, the same study revealed its limitations at higher drug concentrations. While the HPMCP formulation with a 20% drug load was stable, the formulation with a 50% drug load showed phase separation after 3 months under the same accelerated stability conditions.[6][7] This suggests that HPMCAS provides a more robust and stable formulation, especially for high-dose drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the performance of enteric polymers like HPMCAS and HPMCP.

In-Vitro Dissolution Testing for Enteric-Coated Formulations

This two-stage dissolution test is designed to simulate the physiological transit of a dosage form from the stomach to the intestine.

Objective: To evaluate the acid resistance of the enteric coating and the subsequent drug release profile in a simulated intestinal fluid.

Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 1 (Basket Apparatus).

Procedure:

- Acid Stage (Simulated Gastric Fluid):
 - Prepare 0.1 N Hydrochloric Acid (HCl) as the dissolution medium.
 - Place 750-1000 mL of the medium in each dissolution vessel and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$.
 - Place the enteric-coated dosage form in each vessel.
 - Operate the apparatus at a specified speed (e.g., 50-100 rpm) for 2 hours.
 - At the end of the 2-hour period, withdraw a sample of the medium to analyze for any premature drug release. The amount of drug released should be minimal and within compendial limits.

- Buffer Stage (Simulated Intestinal Fluid):
 - After the acid stage, carefully add a pre-determined volume of a concentrated buffer solution (e.g., phosphate buffer) to each vessel to adjust the pH to the target level (e.g., pH 6.8).
 - Alternatively, the dosage form can be transferred to a new set of vessels containing the buffer medium.
 - Continue the dissolution testing for a specified period (e.g., 45-60 minutes or until complete drug release is achieved).
 - Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).
 - Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Physical Stability Assessment of Amorphous Solid Dispersions (ASDs)

Objective: To assess the physical stability of ASDs by monitoring for any signs of crystallization of the drug over time, especially under accelerated storage conditions.

Apparatus: Stability chambers, Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD).

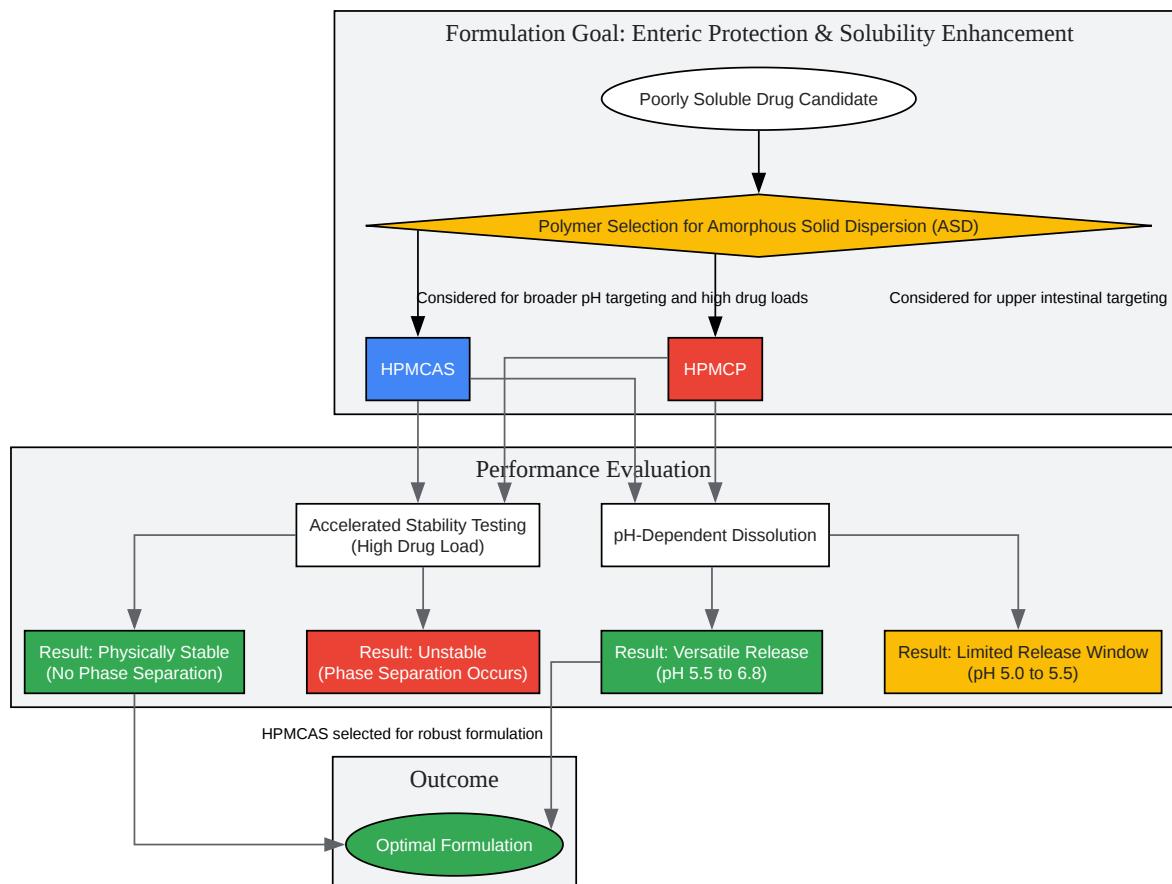
Procedure:

- Sample Preparation: Prepare ASDs of the drug with HPMCAS and HPMCP at different drug loadings (e.g., 20% and 50% w/w) using a suitable method like spray drying or hot-melt extrusion.
- Initial Characterization (Time Zero):
 - Analyze the freshly prepared ASDs using DSC to determine the glass transition temperature (Tg).

- Use PXRD to confirm the amorphous nature of the drug in the dispersion (i.e., absence of sharp peaks characteristic of crystalline material).
- Stability Storage:
 - Store the ASD samples in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% relative humidity) and at room temperature (e.g., 25°C / 60% relative humidity).
- Time-Point Analysis:
 - At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chambers.
 - Re-analyze the samples using DSC and PXRD.
 - In DSC, the appearance of a melting endotherm or a change in the Tg can indicate crystallization.
 - In PXRD, the emergence of sharp peaks confirms the presence of crystalline drug.
 - Visual observation for any changes in appearance, such as phase separation, should also be recorded.

Visualizing the Performance Advantage of HPMCAS

The following diagram illustrates the key decision points and outcomes when selecting between HPMCAS and HPMCP for developing an enteric drug formulation, particularly as an amorphous solid dispersion.

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References

- 1. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. HPMCP | For Pharmaceutical | Shin-Etsu [metolose.jp]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Comparison of HPMC based polymers performance as carriers for manufacture of solid dispersions using the melt extruder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
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